Amadoriase II Displays 11-Fold Higher Affinity for Fructosyl-glycine Over Fructosyl-propylamine, a Selectivity Reversed in Amadoriase I
In a direct head-to-head kinetic comparison using purified recombinant Amadoriase II from Aspergillus sp., fructosyl-glycine exhibited an 11-fold lower Km (0.23 mM) than fructosyl-propylamine (2.53 mM), indicating strong preference for the anionic glycine-bearing substrate. Strikingly, the isoenzyme Amadoriase I showed the opposite selectivity: Km for fructosyl-glycine was 9.75 mM versus 0.023 mM for fructosyl-propylamine, a >400-fold reversal [1]. This demonstrates that fructosyl-glycine is not a generic Amadori substrate but is differentially recognized by isoenzymes critical for protein deglycation.
| Evidence Dimension | Michaelis constant (Km) for Amadoriase isoenzymes |
|---|---|
| Target Compound Data | Km = 0.23 mM (Amadoriase II); Km = 9.75 mM (Amadoriase I) |
| Comparator Or Baseline | Fructosyl-propylamine: Km = 2.53 mM (Amadoriase II); Km = 0.023 mM (Amadoriase I) |
| Quantified Difference | Amadoriase II: 11-fold lower Km for fructosyl-glycine. Amadoriase I: 424-fold higher Km for fructosyl-glycine (selectivity reversal). |
| Conditions | Purified recombinant Aspergillus sp. Amadoriase I and II; standard spectrophotometric assay; pH and temperature as reported in Monnier et al. (2002). |
Why This Matters
Procurement of fructosyl-glycine specifically—rather than another fructosyl-amino acid—is mandatory for studies requiring Amadoriase II activity readout or for laboratories mapping structure–function relationships in deglycation enzymes, as no other single compound probes both isoenzyme selectivity states.
- [1] Monnier VM, Wu X, Petrash JM, Chen SG. Alteration of Substrate Selectivity through Mutation of Two Arginine Residues in the Binding Site of Amadoriase II from Aspergillus sp. Biochemistry. 2002;41(13):4399–4407. doi:10.1021/bi025539j. View Source
